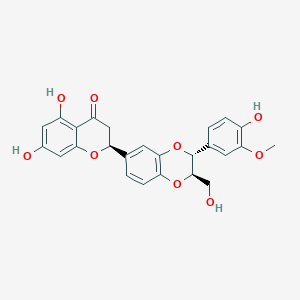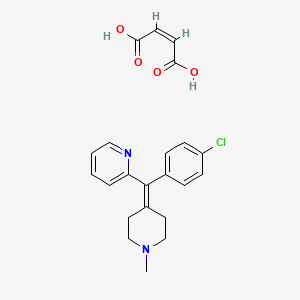
Cycliramine maleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cycliramine maleate is a chemical compound known for its antihistamine, antispasmodic, antiacetylcholine, and analgesic activities . It is a substituted piperidine derivative and is often used in research settings. The compound is the maleate salt form of cycliramine, which enhances its solubility and stability.
Preparation Methods
The synthesis of cycliramine maleate involves several steps:
Starting Materials: The synthesis begins with the preparation of cycliramine, which is a substituted piperidine derivative.
Reaction Conditions: The cycliramine is then reacted with maleic acid to form the maleate salt. This reaction typically occurs in an organic solvent under controlled temperature and pH conditions to ensure the formation of the desired salt.
Industrial Production: On an industrial scale, the production of this compound involves large-scale reactors where the reaction conditions are meticulously controlled to maximize yield and purity.
Chemical Reactions Analysis
Cycliramine maleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different pharmacological properties.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Cycliramine maleate has a broad range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying piperidine derivatives.
Biology: The compound is used in studies involving cell signaling and receptor interactions due to its antihistamine properties.
Medicine: this compound is investigated for its potential therapeutic effects in treating allergic reactions, spasms, and pain.
Industry: In the pharmaceutical industry, it is used in the formulation of various medications and as a reference standard in quality control processes
Mechanism of Action
Cycliramine maleate exerts its effects primarily through its interaction with histamine H1 receptors. By binding to these receptors, it blocks the action of endogenous histamine, leading to the temporary relief of symptoms associated with allergic reactions, such as itching, vasodilation, and capillary leakage . Additionally, its antispasmodic and antiacetylcholine activities contribute to its overall pharmacological profile.
Comparison with Similar Compounds
Cycliramine maleate can be compared with other antihistamines such as chlorpheniramine and dexchlorpheniramine:
Properties
CAS No. |
5781-37-3 |
|---|---|
Molecular Formula |
C22H23ClN2O4 |
Molecular Weight |
414.9 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;2-[(4-chlorophenyl)-(1-methylpiperidin-4-ylidene)methyl]pyridine |
InChI |
InChI=1S/C18H19ClN2.C4H4O4/c1-21-12-9-15(10-13-21)18(17-4-2-3-11-20-17)14-5-7-16(19)8-6-14;5-3(6)1-2-4(7)8/h2-8,11H,9-10,12-13H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI Key |
KJSKCUMUVXPETM-BTJKTKAUSA-N |
SMILES |
CN1CCC(=C(C2=CC=C(C=C2)Cl)C3=CC=CC=N3)CC1.C(=CC(=O)O)C(=O)O |
Isomeric SMILES |
CN1CCC(=C(C2=CC=C(C=C2)Cl)C3=CC=CC=N3)CC1.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CN1CCC(=C(C2=CC=C(C=C2)Cl)C3=CC=CC=N3)CC1.C(=CC(=O)O)C(=O)O |
| 5781-37-3 | |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


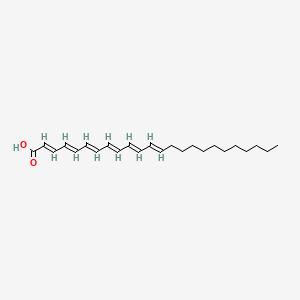
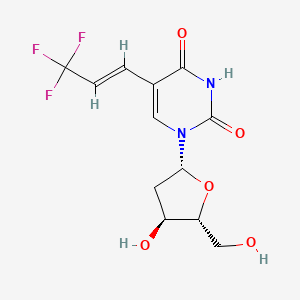
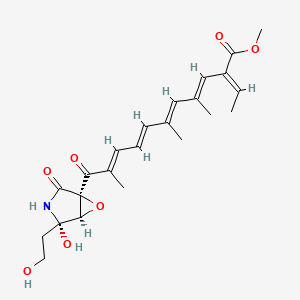
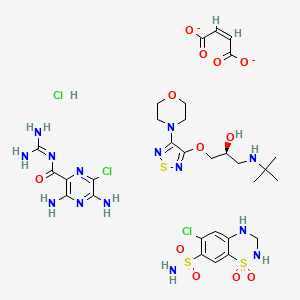
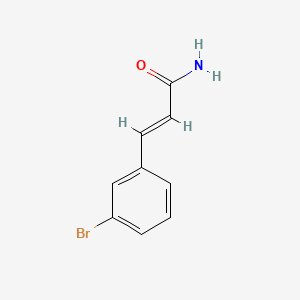





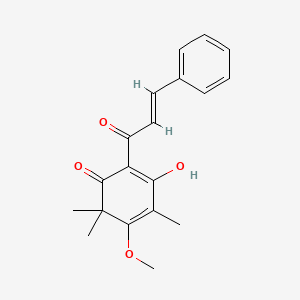
![1-[4-[(E)-2-[4-[(E)-2-(4-pyridin-1-ium-1-ylphenyl)ethenyl]phenyl]ethenyl]phenyl]pyridin-1-ium](/img/structure/B1235029.png)
